molecular formula C9H13FN2O B13033945 (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Katalognummer: B13033945
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: ZQLHJHILMLAQAY-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a fluorine and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and ethylenediamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

Industrially, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(2-Fluoro-4-methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of diamine.

    (1S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but with a single amine group.

    (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with two hydroxyl groups.

Uniqueness

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, along with the ethane-1,2-diamine moiety. This combination of functional groups imparts specific chemical and biological properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C9H13FN2O

Molekulargewicht

184.21 g/mol

IUPAC-Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI-Schlüssel

ZQLHJHILMLAQAY-SECBINFHSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)[C@@H](CN)N)F

Kanonische SMILES

COC1=CC(=C(C=C1)C(CN)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.